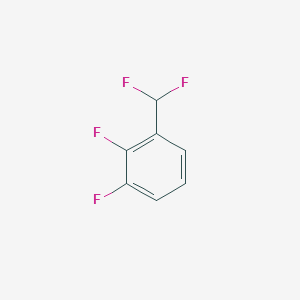
1-(Difluoromethyl)-2,3-difluorobenzene
Overview
Description
1-(Difluoromethyl)-2,3-difluorobenzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms on the benzene ring and a difluoromethyl group attached to the benzene ring. This compound is part of a class of fluorinated organic compounds that exhibit unique chemical and physical properties due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)-2,3-difluorobenzene can be synthesized through various synthetic routes, including:
Direct fluorination: This method involves the direct introduction of fluorine atoms onto the benzene ring using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale fluorination processes that ensure high purity and yield. These processes often involve the use of specialized reactors and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted benzene derivatives.
Reduction: Reduction reactions can be used to convert the difluoromethyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4), while nucleophilic substitution reactions may involve nucleophiles like ammonia (NH3).
Major Products Formed:
Oxidation: Difluoromethyl-substituted benzene derivatives.
Reduction: Hydroxymethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents and conditions used.
Scientific Research Applications
1-(Difluoromethyl)-2,3-difluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the effects of fluorination on biological systems.
Medicine: The compound is explored for its potential use in drug design and optimization, as fluorine atoms can enhance the metabolic stability and binding affinity of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials that require fluorinated components for improved performance.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-2,3-difluorobenzene exerts its effects depends on its specific application. In drug design, the presence of fluorine atoms can enhance the binding affinity of the compound to biological targets by forming strong hydrogen bonds and improving lipophilicity. The molecular targets and pathways involved vary depending on the specific biological system or disease being studied.
Comparison with Similar Compounds
1-(Difluoromethyl)-2,3-difluorobenzene is compared with other similar fluorinated compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in fungicide production and shares similar fluorination patterns.
2,3,4,5,6-Pentafluorotoluene: Another fluorinated aromatic compound with multiple fluorine atoms on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which provides distinct chemical and physical properties compared to other fluorinated compounds
Properties
IUPAC Name |
1-(difluoromethyl)-2,3-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIRBTBXFQZZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283670 | |
| Record name | 1-(Difluoromethyl)-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214349-96-8 | |
| Record name | 1-(Difluoromethyl)-2,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214349-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Difluoromethyl)-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



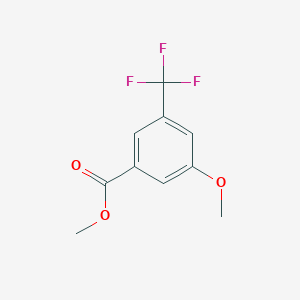
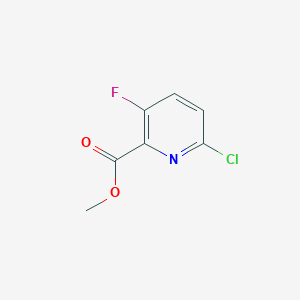
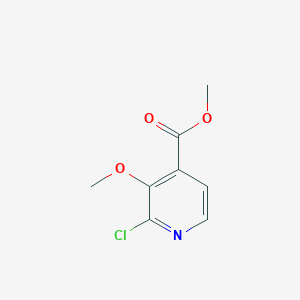
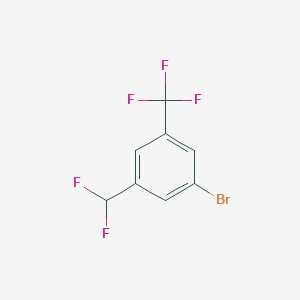
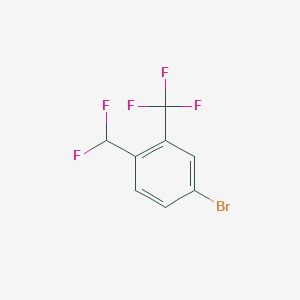
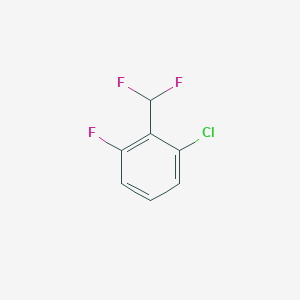
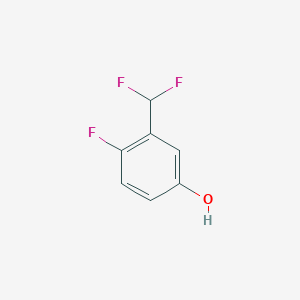

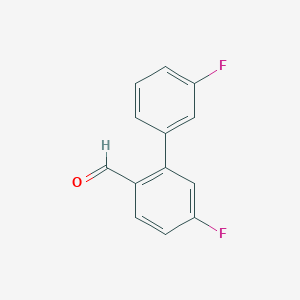
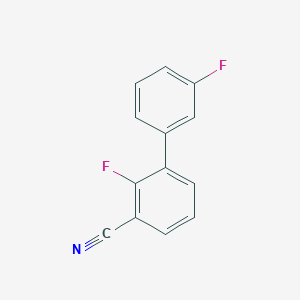
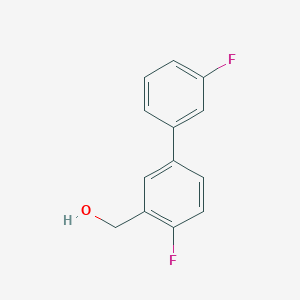
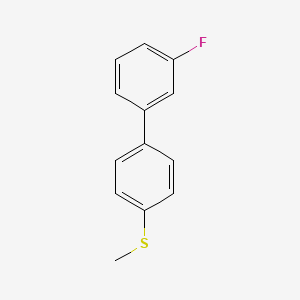
![3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B7838242.png)
